![molecular formula C8H6F4OS B1462330 1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene CAS No. 1803582-26-4](/img/structure/B1462330.png)
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene
Descripción general
Descripción
The compound is a benzene derivative with difluoromethoxy and difluoromethylsulfanyl functional groups . These types of compounds are often used in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of similar compounds consists of a benzene ring with various functional groups attached . The exact structure would depend on the positions of the difluoromethoxy and difluoromethylsulfanyl groups on the benzene ring.Chemical Reactions Analysis
Again, while specific reactions involving “1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene” are not available, benzene derivatives are known to undergo electrophilic substitution reactions . The presence of electron-withdrawing groups such as difluoromethoxy and difluoromethylsulfanyl may influence the reactivity of the benzene ring.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, similar compounds have a clear colorless to pale yellow appearance and are liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One-Pot Synthesis Methods : An efficient one-pot method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles from derivatives of N-[2-(chloromethyl)phenyl]formamide has been developed. This process is relevant for synthesizing compounds structurally related to 1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene (Kobayashi, Kobayashi, & Ezaki, 2013).
Trifluoromethyl Triflate as a Source of Difluorophosgene : Trifluoromethyl triflate acts as a liquid reservoir of 'masked' difluorophosgene, leading to the formation of trifluoromethanolate salts. These salts are useful as trifluoromethoxy group carriers and can react with benzene to produce [(trifluoromethyl)sulfanyl]benzene (Kolomeitsev, Vorobyev, & Gillandt, 2008).
Building Block for Complex Compounds : The synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a key building block for complex compounds like penoxsulam, involves regioselective lithiation and electrophilic substitution (Huang et al., 2019).
Applications in Catalysis and Organic Reactions
Catalytic Activities : Polymers derived from 2-(2-pyridylmethyleneamino)benzenesulfonic acid exhibit catalytic activities in the peroxidative oxidation of cyclohexane using ionic liquid media (Hazra et al., 2016).
Diels–Alder Cycloaddition Reactions : Synthesis of compounds like [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and their use in Diels–Alder cycloaddition reactions with cyclopentadiene, furan, and 1,3-diphenylisobenzofuran have been described (Sridhar, Krishna, & Rao, 2000).
Visible-Light Photoredox Catalysis : Visible-light photoredox catalysis has been employed in the synthesis of tri- and difluoromethyl ethers, contributing to the medicinal chemistry and drug discovery by altering the properties of parent compounds (Lee, Lee, & Ngai, 2019).
Industrial and Environmental Applications
Separation of Aromatic Hydrocarbons : Ionic liquids like 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide can selectively remove benzene from mixtures with hexane, showing potential as alternative solvents in liquid extraction processes for separating aromatic compounds (Arce et al., 2007).
Palladium-catalyzed Ortho-sulfonylation : The palladium-catalyzed direct sulfonylation of 2-aryloxypyridines on the ortho-position of the benzene ring using sulfonyl chlorides as reagents, leading to the synthesis of ortho-sulfonylated phenols (Xu et al., 2015).
Análisis Bioquímico
Biochemical Properties
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins like kinases and phosphatases, leading to altered phosphorylation states of target proteins. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels. Additionally, it can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, including changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact. High doses can lead to toxicity, manifesting as organ damage or other adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux, altering the levels of key metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, as it may concentrate in specific tissues or organs .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
1-(difluoromethoxy)-2-(difluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4OS/c9-7(10)13-5-3-1-2-4-6(5)14-8(11)12/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAFHCNRIJJNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)F)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B1462248.png)

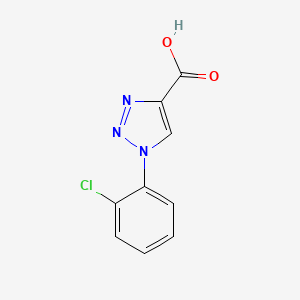
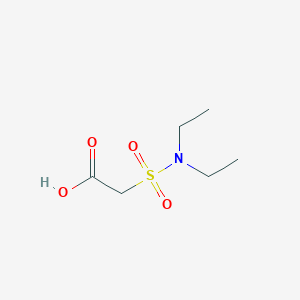
![3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B1462254.png)
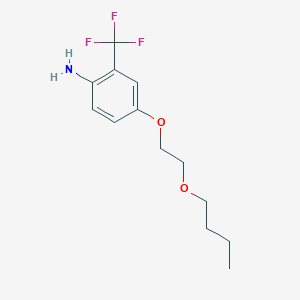


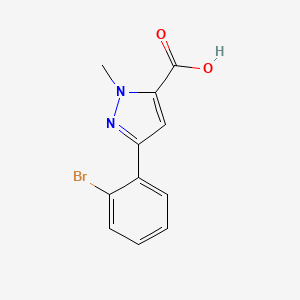
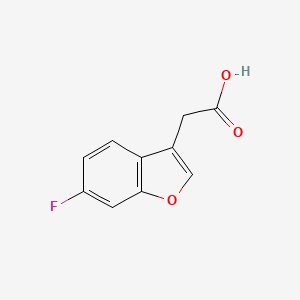
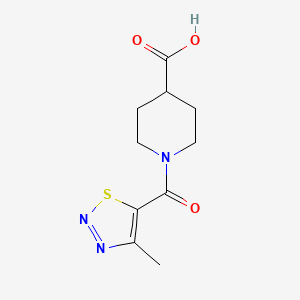
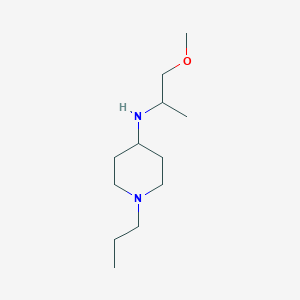
![(Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1462267.png)
![N-[(3-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462268.png)
